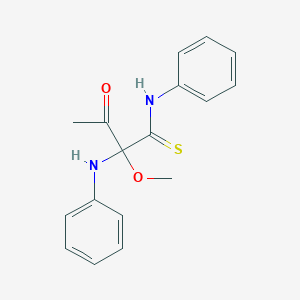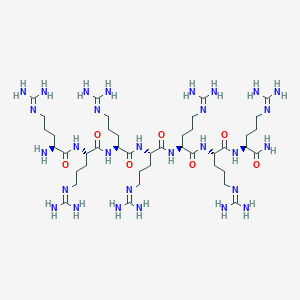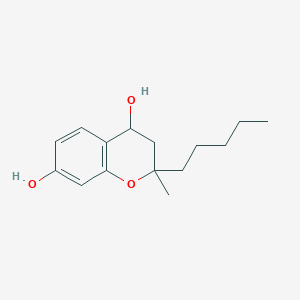
2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl-: is an organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzopyran core with hydroxyl groups at positions 4 and 7, and a dihydro-2-methyl-2-pentyl substituent, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of phenolic compounds with aldehydes or ketones, followed by cyclization and reduction steps. The reaction conditions often require acidic or basic catalysts, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic media).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various dihydro derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl- is studied for its potential as a building block in the synthesis of more complex molecules
Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential therapeutic properties. Studies have investigated its antioxidant, anti-inflammatory, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications.
Industry: In the industrial sector, 2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl- is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science. Its versatile reactivity and functional groups make it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and benzopyran core allow it to participate in redox reactions, modulate enzyme activity, and interact with cellular receptors. These interactions can lead to various biological effects, such as antioxidant activity, inhibition of inflammatory pathways, and modulation of cell signaling processes.
Comparison with Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: This compound has a similar benzopyran core but with different substituents, leading to distinct chemical and biological properties.
2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-: Known for its use in fragrance and flavor industries, this compound differs in its functional groups and applications.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: This compound features a spiro structure and is used in photochromic applications.
Uniqueness: The uniqueness of 2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl- lies in its specific substituents and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl groups and dihydro-2-methyl-2-pentyl substituent makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
494801-91-1 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2-methyl-2-pentyl-3,4-dihydrochromene-4,7-diol |
InChI |
InChI=1S/C15H22O3/c1-3-4-5-8-15(2)10-13(17)12-7-6-11(16)9-14(12)18-15/h6-7,9,13,16-17H,3-5,8,10H2,1-2H3 |
InChI Key |
CZTYGKREMIRNDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CC(C2=C(O1)C=C(C=C2)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


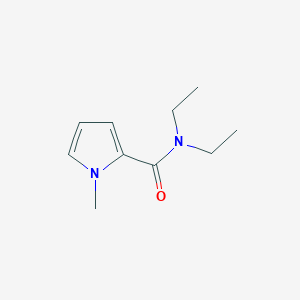
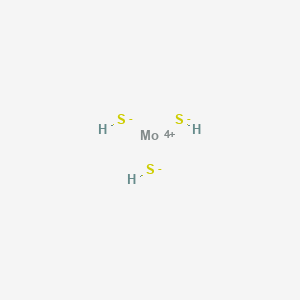
![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)-](/img/structure/B14236805.png)
![(1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14236806.png)
![5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline](/img/structure/B14236809.png)
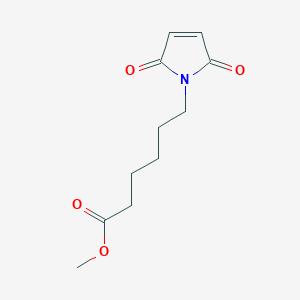
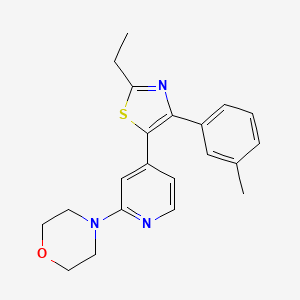
![1-Azabicyclo[5.2.0]non-3-en-9-one](/img/structure/B14236822.png)
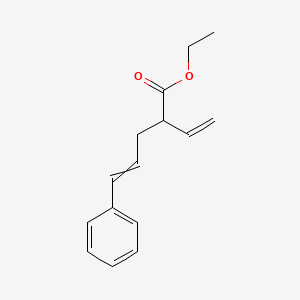
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
![N-(3-Acetamidopropyl)-N-[3-(1-azacyclotridecan-3-yl)propyl]acetamide](/img/structure/B14236842.png)
